molecular formula C7H3ClN2OS B135250 2,1,3-Benzothiadiazole-4-carbonyl chloride CAS No. 148563-33-1

2,1,3-Benzothiadiazole-4-carbonyl chloride

Cat. No. B135250
M. Wt: 198.63 g/mol
InChI Key: AZKMNSWHLNANDM-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carbonyl chloride is a chemical compound that serves as a core structure for various derivatives with applications in coordination chemistry, crystal engineering, and light technology. It is a photoluminescent compound that has been extensively studied due to its potential in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives can be achieved through various methods. For instance, 2-Aminobenzothiazole can react with trichloromethanesulfenyl chloride to yield derivatives of the 3H-1,2,4-thiadiazolo[3,4-b]benzothiazole ring system . Additionally, a metal-free synthesis approach has been developed for the synthesis of 1,3,5-triazines or 1,2,4-thiadiazoles from benzyl chlorides and benzylamines mediated by elemental sulfur . Another method involves the synthesis of benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole from benzo[1,2-c:3,4-c'] - bis [1,2,5] thiadiazole .

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole derivatives has been elucidated using single-crystal X-ray diffraction, UV-Vis and IR spectroscopy, and DFT and QTAIM calculations. For example, the structure of a Zn complex with 2,1,3-benzothiadiazole ligands was confirmed, revealing a novel type of coordination to the metal center . The molecular structure of these compounds is crucial for their function in various applications, including their photoluminescent properties .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives undergo various chemical reactions that are essential for their applications. For instance, the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate leads to novel complexes that emit fluorescence in solution at room temperature . The reactivity of these compounds allows for the formation of complexes with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-Benzothiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include photoluminescence, which is a key feature for their use in light technology . The complexes formed by these derivatives can exhibit intense absorption and fluorescence emission in solution, which are important for their applications in organic electronics . Additionally, the solubility and stability of these compounds in various solvents can be studied using techniques like 1H NMR .

Scientific Research Applications

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, including derivatives of 2,1,3-Benzothiadiazole-4-carbonyl chloride, have shown novel applications in metal coordination chemistry and crystal engineering. These compounds can form complexes with metals like ZnCl2, showcasing unique coordination to metal centers through amino groups. This novel coordination type reveals potential for creating complex structures with designed properties for various applications. Furthermore, these complexes exhibit interesting properties for crystal engineering, providing new prospects for designing organic solids with tailored photophysical properties (Bashirov et al., 2014).

Optoelectronic Materials

Derivatives of 2,1,3-Benzothiadiazole-4-carbonyl chloride are pivotal in creating efficient luminescent materials, crucial for optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and photovoltaic cells. The compound's ability to form various complexes that exhibit photoluminescent properties at room temperature underscores its versatility and importance in developing new optoelectronic materials. These complexes have been characterized for their photophysical properties, highlighting their potential in light technology applications (Mancilha et al., 2011).

Molecular Organic Electronics

2,1,3-Benzothiadiazole and its derivatives, including those synthesized from 2,1,3-Benzothiadiazole-4-carbonyl chloride, play a critical role in the chemistry of photoluminescent compounds applicable for molecular organic electronics. Their incorporation into the design of organic electronic devices is driven by their electron-withdrawing properties, which enhance the electronic features of these materials. These compounds are integral to the development of organic light-emitting diodes, solar cells, and other technologies, demonstrating the core's versatility and utility in advancing organic electronics (Neto et al., 2013).

Electrocatalytic Applications

The electrocatalytic properties of 2,1,3-benzothiadiazole derivatives have been explored for hydrogen production, showcasing the compound's utility beyond structural and electronic applications. A specific example includes the use of a small organic molecule based on benzothiadiazole for electrocatalytic hydrogen evolution, demonstrating significant Faradaic efficiency in the presence of certain acids. This highlights the potential of 2,1,3-Benzothiadiazole derivatives in catalysis and renewable energy technologies (Axelsson et al., 2021).

Safety And Hazards

The safety information for 2,1,3-Benzothiadiazole-4-carbonyl chloride includes the GHS05 pictogram, the signal word “Danger”, and the hazard statements H314 . Precautionary statements include P271, P260, P280 .

Future Directions

2,1,3-Benzothiadiazole derivatives containing carbazole units have been found to be luminiscent, with high emission intensity and quantum efficiency . Different π-extended molecular systems based on 2,1,3-benzothiadiazole have been built to study fundamental structure–property relationships .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMNSWHLNANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383579
Record name 2,1,3-benzothiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4-carbonyl chloride

CAS RN

148563-33-1
Record name 2,1,3-benzothiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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